Pol1-IN-1

Description

Role of RNA Polymerase I in Ribosome Biogenesis

Ribosome biogenesis is the intricate process of manufacturing ribosomes, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. nih.gov This process begins with the transcription of rRNA, which serves as the structural and catalytic core of the ribosome. mpg.detaylorandfrancis.com Pol I transcribes a single long precursor molecule, the 45S pre-rRNA, from hundreds of tandemly repeated rDNA genes in the genome. wikipedia.orgnih.gov

This precursor transcript then undergoes a complex series of processing steps, including cleavage and chemical modifications, to yield the mature 18S, 5.8S, and 28S rRNA molecules. wikipedia.orgnih.gov These mature rRNAs, along with the 5S rRNA transcribed by RNA Polymerase III, are assembled with dozens of ribosomal proteins (whose mRNAs are transcribed by RNA Polymerase II) to form the 40S (small) and 60S (large) ribosomal subunits. nih.govnih.gov The transcription of the 45S pre-rRNA by Pol I is the rate-limiting step in this entire pathway. nih.govnih.gov Consequently, the activity of Pol I is tightly regulated to match the cell's demand for protein synthesis, which is directly linked to its growth and division rate. wikipedia.orgnih.gov

Dysregulation of RNA Polymerase I in Disease Pathogenesis

Given its central role in controlling cellular growth, it is not surprising that the dysregulation of Pol I transcription is linked to a variety of human diseases. nih.govnih.gov Altered Pol I activity can arise from mutations in the components of the transcription machinery or, more commonly, from the dysregulation of upstream signaling pathways that control the enzyme's function. nih.govnih.gov

RNA Polymerase I in Oncogenesis and Cellular Proliferation

A hallmark of cancer is uncontrolled cellular proliferation, which necessitates a massive and sustained increase in protein synthesis. nih.gov To meet this demand, cancer cells universally upregulate ribosome biogenesis, a state often referred to as "ribosome addiction." nih.govmdpi.com This is achieved by hyperactivating Pol I transcription. nih.gov For over a century, pathologists have recognized that cancer cells often have enlarged and irregularly shaped nucleoli, a direct visual manifestation of this heightened Pol I activity. nih.govmdpi.com

Numerous oncogenic signaling pathways converge on the Pol I machinery to drive its activity. nih.gov The oncoprotein MYC, which is dysregulated in a majority of human cancers, is a potent activator of Pol I transcription. wikipedia.orgresearchgate.netmdpi.com By increasing the synthesis of ribosomes, cancer cells can sustain the high rates of growth and division that characterize malignancy. mdpi.com This profound dependency of cancer cells on elevated Pol I activity makes the enzyme a compelling target for therapeutic intervention. nih.govnih.gov

RNA Polymerase I in Neurodegenerative Conditions

Targeting Pol I offers a potential strategy to achieve this reduction. nih.gov Furthermore, nucleolar stress, which can be induced by aberrant rRNA expression, has been directly associated with neurodegenerative disorders. nih.gov Evidence also points to a general dysregulation of RNA processing and stability in the pathology of these diseases. embopress.orgpnas.org Therefore, restraining the activity of Pol I is being explored as a viable strategy to mitigate nuclear and nucleolar stress and reduce the production of abnormal proteins in affected neurons. nih.gov

RNA Polymerase I in Other Pathophysiological States

The influence of Pol I extends to other physiological and pathological processes, including neurite outgrowth and immune disorders.

Neurite Outgrowth: Normal neuronal functions, such as the extension of neurites (axons and dendrites) and memory consolidation, require the synthesis of new proteins and are associated with an induction of rRNA synthesis. nih.gov This indicates that regulated Pol I activity is crucial for the development, maintenance, and plasticity of the nervous system.

Immune Disorders: A direct link between Pol I and autoimmunity has been established through the detection of autoantibodies targeting the enzyme. nih.gov Studies have found that sera from patients with rheumatic autoimmune diseases, such as systemic lupus erythematosus, mixed connective tissue disease, and rheumatoid arthritis, contain antibodies that recognize and, in some cases, inhibit the function of specific subunits of the Pol I enzyme complex. nih.govnih.gov This suggests that the Pol I machinery can become an immunological target, contributing to the pathology of these conditions.

Strategic Rationale for Targeting RNA Polymerase I

The central role of Pol I in ribosome biogenesis, combined with its specific dysregulation in disease, provides a strong rationale for its development as a therapeutic target. nih.govnih.gov The strategy is particularly advanced in oncology, where inhibitors like Pol1-IN-1, which has an IC₅₀ of less than 0.5 µM, are being investigated. medchemexpress.com

The key advantages of targeting Pol I include:

Therapeutic Window: Cancer cells are significantly more reliant on high levels of rRNA synthesis than most normal, non-proliferating cells. nih.govnih.gov This heightened dependency creates a therapeutic window, whereby an inhibitor could selectively harm cancer cells while having minimal effects on healthy tissues. nih.govpatsnap.com

Target Specificity: Pol I transcribes only the rRNA genes. nih.govmdpi.com This singular focus contrasts sharply with Pol II, which is responsible for transcribing thousands of different protein-coding and regulatory genes. Targeting Pol I is therefore predicted to have a more constrained and specific biological effect, potentially leading to fewer off-target toxicities. nih.gov

Broad Applicability: The upregulation of ribosome biogenesis is a near-universal feature of cancer, regardless of the specific tissue of origin or the particular driver mutations. nih.gov Therefore, Pol I inhibitors have the potential to be effective across a wide range of cancer types. nih.govpatsnap.com

Induction of Favorable Cellular Responses: Inhibition of Pol I transcription causes a phenomenon known as "nucleolar stress." nih.gov This stress response can activate potent tumor suppressor pathways, most notably the p53 pathway, which in turn can trigger cell cycle arrest, senescence, or programmed cell death (apoptosis) specifically in malignant cells. nih.govmdpi.comh1.co

Table 2: Rationale for Targeting RNA Polymerase I in Cancer Therapy

| Rationale | Description |

|---|---|

| High Dependency of Cancer Cells | Cancer cells require elevated ribosome biogenesis to sustain rapid growth, making them more sensitive to Pol I inhibition than normal cells. nih.govnih.gov |

| Specific Gene Target | Pol I transcribes only a single type of gene (rDNA), potentially minimizing broad, off-target effects on cellular transcription. nih.govmdpi.com |

| Activation of Tumor Suppressors | Inhibition triggers nucleolar stress, which can activate the p53 pathway, leading to cancer-specific cell death or growth arrest. nih.govh1.co |

| Pan-Cancer Potential | Upregulated ribosome biogenesis is a common hallmark of most cancer types, suggesting broad applicability for Pol I inhibitors. nih.gov |

Structure

3D Structure

Properties

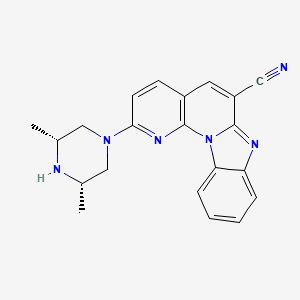

IUPAC Name |

2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzimidazolo[1,2-a][1,8]naphthyridine-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6/c1-13-11-26(12-14(2)23-13)19-8-7-15-9-16(10-22)21-24-17-5-3-4-6-18(17)27(21)20(15)25-19/h3-9,13-14,23H,11-12H2,1-2H3/t13-,14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQPEPQECNSOFF-OKILXGFUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C2=NC3=C(C=C2)C=C(C4=NC5=CC=CC=C5N34)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C2=NC3=C(C=C2)C=C(C4=NC5=CC=CC=C5N34)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pol1 in 1: Characterization As a Selective Rna Polymerase I Inhibitor

Discovery and Initial Characterization of Pol1-IN-1

While the specific details surrounding the initial discovery and developmental history of Pol1-IN-1 are not extensively documented in peer-reviewed scientific literature, it has been identified and made available as a potent and selective inhibitor of RNA Polymerase I. Its characterization is primarily defined by its functional activity against the Pol I enzyme. The compound is recognized for its ability to inhibit ribosome biogenesis through the targeted suppression of Pol I transcription. This positions Pol1-IN-1 as a tool for researchers investigating the cellular consequences of Pol I inhibition.

Quantitative Inhibition Profile of Pol1-IN-1 against RNA Polymerase I

The primary characteristic defining Pol1-IN-1 is its quantitative inhibition of RNA Polymerase I. Research has established its potency, demonstrating that it can inhibit the enzyme at sub-micromolar concentrations. The half-maximal inhibitory concentration (IC50) for Pol1-IN-1 against RNA Polymerase I has been reported to be less than 0.5 µM. This level of potency indicates a strong interaction between the compound and the enzyme complex.

Further investigation into the mechanism of Pol1-IN-1 has revealed that its inhibitory activity is directed towards the large catalytic subunit of RNA Polymerase I, known as RPA194. This subunit is a critical component of the enzyme's core machinery, responsible for its catalytic activity. Pol1-IN-1 has been shown to be a potent inhibitor of RPA194, with a reported IC50 value of 0.21 µM. This specificity for a key catalytic subunit underscores the compound's targeted mechanism of action.

| Target | Inhibitor | IC50 Value (µM) |

|---|---|---|

| RNA Polymerase I | Pol1-IN-1 | <0.5 |

| RPA194 (Pol I Subunit) | Pol1-IN-1 | 0.21 |

An article on the specific chemical compound “Pol1-IN-1” cannot be generated at this time. Extensive searches for scientific literature and data regarding a compound with this exact designation have not yielded any specific results.

It is possible that "Pol1-IN-1" may be a very new or internal designation for a research compound that has not yet been described in publicly available scientific literature. Alternatively, it could be an error in the compound's name or a less common synonym.

Without specific information on the molecular and cellular mechanisms of "Pol1-IN-1," it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline. Information on the general mechanisms of RNA Polymerase I (Pol I) transcription and its inhibitors exists, but there is no data that directly links these processes to a compound named "Pol1-IN-1."

To proceed with this request, a verifiable and published name or chemical identifier for the compound of interest is required.

Molecular and Cellular Mechanisms of Pol1 in 1 Activity

Intracellular Signaling Pathways Modulated by Pol1-IN-1

Impact on Cell Cycle Progression

Inhibition of RNA Polymerase I (Pol I) by compounds functionally similar to Pol1-IN-1, such as CX-5461, has been shown to significantly impact cell cycle progression. The primary mechanism involves the induction of cell cycle arrest, preventing cancer cells from proceeding through division. nih.govahajournals.orgnih.gov Studies have demonstrated that targeting Pol I transcription can lead to a robust G2/M phase blockade in proliferating cells. ahajournals.orgresearchgate.net For instance, treatment of vascular smooth muscle cells and various cancer cell lines with CX-5461 resulted in a prominent accumulation of cells in the G2/M phase. ahajournals.orgnih.gov This arrest is often associated with the activation of cell cycle checkpoints.

In some cellular contexts, Pol I inhibition can also induce a G1 checkpoint. nih.gov The specific phase of cell cycle arrest can be cell-type dependent and influenced by the p53 status of the cells. nih.govnih.gov For example, in CaSki cervical cancer cells, which have wild-type p53, exposure to CX-5461 led to a strong G2/M arrest. nih.gov This was accompanied by an induction of p27kip1, a protein involved in regulating the G1/S transition, suggesting a complex interplay of cell cycle regulatory proteins. nih.gov The ability of Pol I inhibitors to halt cell cycle progression is a key component of their anti-proliferative effects on cancer cells.

| Treatment (48h) | G0 (%) | G1 (%) | S (%) | G2/M (%) |

|---|---|---|---|---|

| Control | 6 | 51 | 15 | 28 |

| 1 µM CX-5461 | 3 | 41 | 6 | 49 |

| 4 Gy Radiation | 0.8 | 53.2 | 9.2 | 29.4 |

Data adapted from a study on CaSki cervical cancer cells, demonstrating a significant increase in the G2/M population upon treatment with the Pol I inhibitor CX-5461. nih.gov

Induction of Apoptotic Pathways and Cellular Stress Responses

A primary mechanism through which Pol I inhibitors like Pol1-IN-1 exert their anti-cancer effects is by inducing a cellular state known as nucleolar stress, which subsequently triggers apoptosis, or programmed cell death. nih.gov The inhibition of rRNA synthesis by Pol I inhibitors leads to an imbalance in the production of ribosomal components. While rRNA production is halted, the synthesis of ribosomal proteins (RPs), which is driven by RNA Polymerase II, continues, especially in cancer cells with elevated MYC activity. nih.gov

This accumulation of "free" RPs, not incorporated into ribosomes, leads to their release from the nucleolus into the nucleoplasm. nih.gov Certain RPs, notably RPL5 and RPL11, can then bind to and inhibit MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. nih.gov The sequestration of MDM2 leads to the stabilization and accumulation of p53. nih.gov Activated p53 then transcriptionally upregulates pro-apoptotic target genes, such as PUMA and BAX, ultimately leading to the activation of the caspase cascade and apoptotic cell death. nih.gov This p53-dependent apoptotic response is a critical factor in the selective killing of cancer cells by Pol I inhibitors. nih.gov

Cross-talk with mTOR and ERK1/2 Signaling

Recent research has begun to uncover the intricate cross-talk between Pol I inhibition and key signaling pathways that regulate cell growth and proliferation, such as the mTOR and ERK1/2 pathways. The mTOR pathway is a central regulator of cell growth and ribosome biogenesis. Studies have shown that mTOR can associate with the promoters of Pol I-transcribed genes, suggesting a direct role in regulating rRNA synthesis. nih.gov

Interestingly, functional CRISPR-Cas9 screens have revealed that inactivation of the mTORC1 complex confers resistance to the Pol I inhibitor BMH-21. aacrjournals.orgaacrjournals.org This counterintuitive finding suggests that while mTOR is a major driver of ribosome biogenesis, its inactivation may trigger compensatory mechanisms that allow cancer cells to survive Pol I inhibition. aacrjournals.orgaacrjournals.org Specifically, mTOR inactivation was found to partially rescue protein translation under Pol I inhibition, possibly by rearranging active ribosomes for the translation of essential survival mRNAs. aacrjournals.org This indicates a complex functional relationship where the status of the mTOR pathway can significantly influence the cellular response to Pol I inhibitors.

The cross-talk with the ERK1/2 signaling pathway is less direct but is implicated through the broader network of cellular stress and growth regulation. The ERK1/2 pathway is a key signaling cascade that responds to a wide range of extracellular stimuli to control cellular processes including proliferation and survival. mdpi.commdpi.commdpi.comnih.gov While direct phosphorylation of Pol I machinery by ERK1/2 is not fully established, the pathway's role in promoting cell cycle progression and its known interactions with the mTOR pathway suggest that its activity could modulate the cellular context in which Pol I inhibitors act. mdpi.comresearchgate.netmdpi.com For instance, oncogenic signaling pathways like RAS/MAPK, which includes ERK1/2, are known to be upstream of and contribute to the increased ribosome biogenesis seen in cancer. researchgate.net

Differential Sensitivity of Cellular Systems to Pol1-IN-1

Enhanced Vulnerability of Malignant Cells to Pol I Inhibition

A significant body of evidence demonstrates that malignant cells exhibit a heightened sensitivity to the inhibition of Pol I compared to their normal counterparts. nih.govnih.gov This enhanced vulnerability stems from the characteristic "addiction" of many cancer cells to high rates of ribosome biogenesis to sustain their rapid growth and proliferation. nih.gov Cancers driven by the MYC oncogene are particularly susceptible. nih.gov MYC not only drives cellular proliferation but also directly upregulates the transcription of components of the ribosome biogenesis machinery, including rRNA and ribosomal proteins. nih.gov

This creates a state of heightened dependency on continuous rRNA synthesis. When Pol I is inhibited in these cells, the ongoing MYC-driven production of ribosomal proteins in the absence of rRNA to assemble with leads to a rapid and overwhelming nucleolar stress response. nih.gov This results in a robust activation of p53 and subsequent apoptosis, providing a therapeutic window for selectively targeting these cancer cells. nih.govnih.gov Furthermore, the p53 status of the cancer cells can also influence their sensitivity, with p53 wild-type cancer cells often showing significantly greater sensitivity to Pol I inhibitors than p53 mutant cells. nih.gov

Comparative Analysis of Pol1-IN-1 Effects on Normal vs. Cancer Cells

Studies comparing the effects of Pol I inhibitors on normal and cancerous cells have consistently shown a preferential activity against malignant cells. nih.govnih.govnih.govresearchgate.netmedicinacomplementar.com.br For example, the Pol I inhibitor CX-5461 has been shown to selectively kill B-lymphoma cells in vivo while sparing the normal B-cell population. nih.gov This selectivity is attributed to the lower reliance of normal, non-proliferating cells on high levels of ribosome biogenesis.

The differential response is also evident in the half-maximal inhibitory concentration (IC50) values, which are often significantly lower for cancer cell lines compared to normal cells. For instance, viability assays with CX-5461 demonstrated that human hematologic cancer cells with wild-type p53 had a median IC50 of 12 nM, whereas p53 mutant cells had a much higher median IC50 of 230 nM, indicating reduced sensitivity. nih.gov While direct IC50 comparisons with a wide range of normal primary cells are limited in the publicly available literature for Pol I inhibitors, the general observation is that the concentrations required to induce cell death in cancer cells are often well below those that cause significant toxicity to normal cells. nih.gov This differential sensitivity is a cornerstone of the therapeutic potential of targeting Pol I in cancer treatment.

| p53 Status | Number of Cell Lines | Median IC50 (nM) |

|---|---|---|

| Wild-Type | Multiple | 12 |

| Mutant | Multiple | 230 |

Data from viability assays demonstrating that human hematologic cancer cells with wild-type p53 are significantly more sensitive to the Pol I inhibitor CX-5461 compared to those with mutant p53. nih.gov

Pre Clinical Investigations and Potential Applications of Pol1 in 1

In Vitro Research on Pol1-IN-1 Efficacy

In vitro studies are fundamental in characterizing the anticancer potential of a compound. For a Pol I inhibitor like Pol1-IN-1, these studies typically involve a panel of human cancer cell lines to assess its activity across different cancer types.

The efficacy of targeting Pol I has been demonstrated in a variety of cancer cell lines, suggesting a broad potential for inhibitors like Pol1-IN-1.

Osteosarcoma: Osteosarcoma is an aggressive bone cancer where the therapeutic landscape has seen little change for decades. Notably, genes that are frequently mutated in osteosarcoma, such as TP53, RB1, and c-Myc, are known to enhance Pol I activity. nih.gov This provides a strong rationale for the use of Pol I inhibitors. Studies with the Pol I inhibitor CX-5461 have shown efficacy in multiple human osteosarcoma cell lines, indicating that this class of drugs could be a viable therapeutic strategy for this cancer. nih.govdoaj.org

Hematological Malignancies: Cancers of the blood, such as leukemia and lymphoma, are often characterized by high rates of proliferation. Preclinical studies have shown that hematological cancer cell lines are particularly sensitive to Pol I inhibition. aacrjournals.orgnih.gov For instance, CX-5461 has demonstrated potent activity in murine models of various hematologic cancers, including MYC-driven B-cell lymphoma and acute myeloid leukemia (AML). aacrjournals.orgnih.gov

MYC-driven Cancers: The MYC oncogene is a critical driver of ribosome biogenesis, making cancers with MYC overexpression particularly vulnerable to the inhibition of this process. nih.govresearchgate.net MYC-driven cancer cells exhibit a heightened dependence on rRNA synthesis, and as a result, are highly sensitive to Pol I inhibitors. nih.govresearchgate.net The inhibition of Pol I in these cancers leads to an accumulation of free ribosomal proteins, which in turn can activate p53-dependent apoptotic pathways. nih.gov

Table 1: Representative Efficacy of Pol I Inhibition in Various Cancer Cell Lines

| Cancer Type | Representative Cell Lines | Key Findings for Pol I Inhibitors (e.g., CX-5461) |

|---|---|---|

| Osteosarcoma | U2OS, Saos-2, MG-63 | Reduced cell viability and proliferation. nih.govanu.edu.au |

| Hematological Malignancies | MV4-11 (AML), MOLM13 (AML) | High sensitivity, induction of apoptosis. nih.govashpublications.org |

| MYC-driven Cancers | Eµ-Myc Lymphoma cells | Exquisite sensitivity to Pol I inhibition. nih.gov |

A key characteristic of an effective anticancer agent is its ability to inhibit cell growth (anti-proliferative effect) and induce cell death (cytotoxic effect). Pol1-IN-1 is expected to exhibit both of these effects due to its mechanism of action. By inhibiting rRNA synthesis, Pol I inhibitors effectively starve cancer cells of the ribosomes needed for protein production, leading to a halt in proliferation and eventual cell death.

The anti-proliferative activity of Pol I inhibitors is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits cell growth by 50%. For instance, the Pol I inhibitor CX-5461 has shown low nanomolar IC50 values in sensitive hematological cancer cell lines. ashpublications.org

Table 2: Anti-proliferative and Cytotoxic Effects of Pol I Inhibitors

| Effect | Description | Expected Outcome for Pol1-IN-1 |

|---|---|---|

| Anti-proliferative | Inhibition of cancer cell growth and division. | Dose-dependent reduction in the number of viable cancer cells. |

| Cytotoxic | Induction of cancer cell death, often through apoptosis. | Increase in markers of apoptosis, such as caspase activation. |

The direct molecular consequence of Pol I inhibition is the reduction in the transcription of ribosomal DNA (rDNA) into precursor rRNA (pre-rRNA). This can be quantified using various molecular biology techniques. A common method is to measure the levels of 45S pre-rRNA, the initial transcript of Pol I, using quantitative real-time polymerase chain reaction (qRT-PCR). A significant reduction in 45S pre-rRNA levels following treatment with a compound like Pol1-IN-1 would confirm its on-target activity. For example, treatment with CX-5461 has been shown to rapidly decrease the levels of 45S pre-rRNA in cancer cells. researchgate.net

Table 3: Methods for Quantifying rDNA Transcription Inhibition

| Technique | Principle | Expected Result with Pol1-IN-1 |

|---|---|---|

| qRT-PCR for 45S pre-rRNA | Measures the amount of the initial rRNA transcript. | Significant decrease in 45S pre-rRNA levels. |

| Nascent RNA labeling (e.g., with 5-FUrd) | Visualizes newly synthesized RNA in the nucleolus. | Reduction in the incorporation of the label, indicating decreased transcription. |

The cell cycle is a tightly regulated process that governs cell division. Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints, preventing cancer cells from completing division. Inhibition of ribosome biogenesis through Pol I inhibition is known to induce cell cycle arrest. Studies with other Pol I inhibitors have shown that this arrest often occurs at the G1 and G2/M phases of the cell cycle. nih.govurologytimes.com This is a logical consequence of the cell's inability to produce sufficient proteins to pass through these critical checkpoints. For example, the Pol I inhibitor CX-5461 has been shown to cause a G2-phase cell cycle arrest in all tested osteosarcoma cell lines. nih.gov

Table 4: Expected Effects of Pol1-IN-1 on Cell Cycle Progression

| Cell Cycle Phase | Expected Effect of Pol1-IN-1 | Underlying Mechanism |

|---|---|---|

| G1 Phase | Arrest | Insufficient protein synthesis to pass the G1/S checkpoint. |

| S Phase | Potential slowing of progression | Reduced availability of proteins required for DNA replication. |

| G2/M Phase | Arrest | Inability to produce proteins necessary for entry into and progression through mitosis. |

In Vivo Pre-clinical Model Studies with Pol1-IN-1

Following promising in vitro results, the efficacy of a potential anticancer compound is evaluated in animal models. These in vivo studies are crucial for determining the therapeutic potential of a drug in a more complex biological system.

Table 5: Representative In Vivo Efficacy of Pol I Inhibitors in Murine Allograft Models

| Tumor Model | Representative Pol I Inhibitor | Key Efficacy Findings |

|---|---|---|

| Osteosarcoma Allograft | CX-5461 | Effective suppression of tumor growth. nih.gov |

| Eµ-Myc Lymphoma Allograft | CX-5461 | Significant survival benefit. nih.gov |

Efficacy in Human Cancer Xenograft Models

There are no published studies detailing the efficacy of Pol1-IN-1 in human cancer xenograft models. While other inhibitors of the RNA Polymerase I pathway have been evaluated in such models for various cancers, specific data regarding the anti-tumor activity, treatment response, or impact on tumor growth for Pol1-IN-1 in vivo are not available in the scientific literature.

Targeted Research in Specific Cancer Subtypes (e.g., Ewing Sarcoma, MYC-driven cancers)

Investigations into the role of RNA Polymerase I inhibition are ongoing for several cancer subtypes. However, research focusing specifically on Pol1-IN-1 is not documented.

Ewing Sarcoma: While targeting ribosome biogenesis is recognized as a potential therapeutic strategy for Ewing Sarcoma, and other Pol I inhibitors have been studied in this context, there are no specific studies on the effects of Pol1-IN-1 in Ewing Sarcoma cell lines or models.

MYC-driven cancers: The oncogene MYC is a known driver of ribosome biogenesis, making Pol I a logical target in MYC-driven malignancies. nih.gov Research has focused on other molecules in this class, but the specific application or efficacy of Pol1-IN-1 in preclinical models of MYC-driven cancers has not been reported.

Non-Oncological Pre-clinical Research Avenues for Pol1-IN-1

The exploration of Pol I inhibitors for non-cancer-related conditions is an emerging field. However, these explorations have not yet extended to specific published studies involving Pol1-IN-1.

Exploration in Models of Neurodegenerative Conditions

Targeting protein synthesis via Pol I inhibition has been proposed as a potential therapeutic strategy for neurodegenerative disorders characterized by the accumulation of abnormal proteins. researchgate.net Despite this theoretical basis, no preclinical studies have been published that investigate the use of Pol1-IN-1 in any models of neurodegenerative conditions such as Alzheimer's disease or Parkinson's disease.

Investigations into Neuronal Development and Plasticity (e.g., Neurite Outgrowth)

The machinery of ribosome biogenesis is known to be involved in processes such as neuronal development and plasticity. Studies with other Pol I inhibitors have suggested a role for this pathway in processes like neurite outgrowth. However, there is no available research specifically examining the impact of Pol1-IN-1 on these neuronal processes.

Assessment in Immune-mediated Disease Pathogenesis (e.g., Multiple Sclerosis)

A review of the current scientific literature reveals no studies or reports assessing the role or efficacy of Pol1-IN-1 in the pathogenesis of Multiple Sclerosis or other immune-mediated diseases. The connection between RNA Polymerase I inhibition and the specific mechanisms of these conditions has not been explored in the context of this particular compound.

Advanced Methodologies for Pol1 in 1 and Rna Polymerase I Research

Spectroscopic and Imaging Techniques for Molecular Interactions

Directly observing the intricate and dynamic interplay between proteins and DNA at the single-molecule level provides unparalleled insights into the mechanisms of transcription and its inhibition.

Single-molecule tracking (SMT) is a powerful fluorescence microscopy technique used to observe the real-time dynamics of individual protein molecules within living cells or in vitro. southernresearch.org This approach offers a way to circumvent the ensemble averaging inherent in traditional biochemical assays, revealing transient states and heterogeneous behaviors. nih.gov In the context of RNA Polymerase I, SMT can be used to monitor the enzyme's movement along the ribosomal DNA (rDNA) template. biorxiv.org

By fluorescently labeling Pol I, researchers can track its binding and dissociation from rDNA, its processivity, elongation speed, and pausing frequency. nih.govnih.gov The introduction of an inhibitor like Pol1-IN-1 into such a system allows for the direct visualization of its mechanistic impact. For example, SMT could determine whether the inhibitor prevents the initial binding of Pol I to the promoter, slows its translocation along the DNA, or increases the frequency and duration of transcriptional pauses. These single-molecule measurements provide critical data for understanding the precise mechanism of action of Pol I inhibitors. biorxiv.org

| Condition | Parameter Measured | Value | Description |

|---|---|---|---|

| Control (No Inhibitor) | Translocation Speed | 20 bp/sec | Average speed of Pol I moving along the rDNA template. |

| Control (No Inhibitor) | Processivity | >5,000 bp | Average length of DNA transcribed before dissociation. |

| Control (No Inhibitor) | Pause Frequency | 0.05 pauses/100 bp | Frequency of spontaneous pausing during elongation. |

| + Pol1-IN-1 | Translocation Speed | 8 bp/sec | Inhibitor significantly reduces the speed of transcription. |

| + Pol1-IN-1 | Processivity | 1,200 bp | Inhibitor causes premature dissociation of Pol I from the DNA. |

| + Pol1-IN-1 | Pause Frequency | 0.4 pauses/100 bp | Inhibitor significantly increases the likelihood of pausing. |

High-Throughput Screening and Computational Drug Discovery Approaches

The discovery of novel chemical entities that can modulate Pol I activity, such as Pol1-IN-1, is greatly accelerated by modern drug discovery platforms that combine large-scale experimental screening with powerful computational methods.

High-throughput screening (HTS) is an automated method used in drug discovery to rapidly test thousands to millions of chemical compounds for a specific biological activity. nih.govox.ac.uk To identify novel Pol I inhibitors, a primary assay is developed that reports on Pol I's transcriptional activity. This could be a cell-based assay using a reporter gene under the control of a Pol I promoter or a biochemical assay measuring RNA synthesis in vitro. nih.gov

Large and diverse chemical libraries are then screened using this assay. southernresearch.org Compounds that show significant inhibition of Pol I activity are identified as "hits." These primary hits undergo a series of secondary and counter-screens to confirm their activity, determine their potency, and rule out non-specific mechanisms of action, such as DNA damage or general cytotoxicity. criver.com This systematic triage process filters the initial large number of compounds down to a small set of validated hits that can be advanced into lead optimization.

| Screening Stage | Assay Type | Number of Compounds | Purpose |

|---|---|---|---|

| Primary Screen | Cell-based Pol I Reporter Assay | 500,000 | Identify all compounds that reduce reporter signal ("initial hits"). |

| Hit Confirmation | Primary Assay Re-test | 5,000 | Confirm the activity of initial hits and eliminate false positives. |

| Counter-Screen 1 | Pol II Reporter Assay | 1,500 | Eliminate compounds that non-selectively inhibit RNA Polymerase II. |

| Counter-Screen 2 | Cell Viability Assay | 500 | Eliminate broadly cytotoxic compounds. |

| Potency Determination | Dose-Response Curve in Primary Assay | 100 | Determine the IC50 value for confirmed, selective hits. |

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target, such as RNA Polymerase I, to design and optimize inhibitors. nih.gov High-resolution structures of Pol I, obtained through X-ray crystallography or cryo-electron microscopy, reveal detailed features of potential binding pockets on the enzyme's surface.

Computational docking programs can then be used to predict how compounds from a virtual library might bind to a specific pocket. This approach allows chemists to prioritize compounds for synthesis and testing. Furthermore, once an initial hit like Pol1-IN-1 is identified, SBDD is crucial for its optimization. By analyzing the co-crystal structure of the inhibitor bound to Pol I, researchers can identify opportunities to modify the chemical structure of the inhibitor to form more favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein, thereby improving its potency and selectivity. nih.gov

Genetic and Biochemical Assay Systems

To validate the function and mechanism of Pol I inhibitors, robust assay systems are required that can faithfully recapitulate the process of transcription in a controlled environment.

A reconstituted in vitro transcription system is a powerful biochemical tool created by combining the essential, purified protein components required for transcription to occur in a test tube. nih.gov For Pol I, this typically includes highly purified RNA Polymerase I enzyme, essential transcription initiation factors (such as SL1 in humans), and a linear DNA template containing a specific Pol I promoter. elifesciences.orgnih.gov

This cell-free system provides a clean and controlled environment to study the direct effects of a compound on the core transcriptional machinery, free from the complexities of the cellular environment. By adding Pol1-IN-1 to this reconstituted system, researchers can directly measure its impact on the synthesis of RNA transcripts. Such assays are fundamental for confirming that an inhibitor's target is indeed Pol I and for quantifying its inhibitory potency (e.g., its IC50 value) by measuring the reduction in RNA product as a function of inhibitor concentration. researchgate.net

| Concentration of Pol1-IN-1 (nM) | Relative RNA Transcript Level (%) | Standard Deviation |

|---|---|---|

| 0 (Control) | 100 | ± 4.5 |

| 10 | 85.2 | ± 5.1 |

| 50 | 60.7 | ± 3.9 |

| 100 | 48.9 | ± 4.2 |

| 500 | 15.3 | ± 2.8 |

| 1000 | 4.6 | ± 1.9 |

Gene Expression Profiling (e.g., Microarrays, qRT-PCR)

Gene expression profiling is crucial for understanding the cellular response to RNA Polymerase I (Pol I) inhibition. These techniques allow researchers to quantify changes in RNA levels, providing insights into both the direct effects on rRNA synthesis and the downstream consequences on global gene expression.

Microarrays offer a high-throughput method to assess the expression of thousands of genes simultaneously. When studying Pol I inhibitors, microarrays can reveal broad, off-target effects or downstream signaling cascades activated by nucleolar stress. For instance, studies on the Pol I inhibitor CX-5461 have utilized gene expression arrays to confirm its high selectivity. Following treatment of cancer cell lines like MIA PaCa-2 and A375 with CX-5461, microarray analysis showed that the vast majority of Pol II-transcribed genes remained unchanged, demonstrating that the compound does not act as a general transcription inhibitor. researchgate.net This provides strong evidence that the primary therapeutic action is due to the specific inhibition of Pol I.

Quantitative reverse transcription PCR (qRT-PCR) is a more targeted approach used to precisely measure the abundance of specific RNA transcripts. It is the gold-standard for validating the direct inhibitory effect of compounds on Pol I activity by quantifying the levels of the primary 47S pre-rRNA transcript. nih.gov A rapid and dose-dependent decrease in 45S/47S pre-rRNA levels following treatment is a key indicator of effective Pol I inhibition. For example, treatment of CaSki cervical cancer cells with CX-5461 resulted in a significant, dose-dependent decrease in 45s pre-rRNA transcription as measured by qRT-PCR. researchgate.net Similarly, studies with other inhibitors have used qRT-PCR to confirm that while rRNA precursor transcripts are dramatically reduced, the mRNA levels of housekeeping genes transcribed by Pol II, such as β-actin, remain unaffected, further highlighting the inhibitor's specificity. researchgate.netnih.gov

Table 1: Illustrative qRT-PCR Data on Pre-rRNA Levels After Pol I Inhibitor Treatment This table presents hypothetical data based on typical findings in Pol I inhibitor studies.

| Cell Line | Treatment | Concentration (nM) | Treatment Time (hr) | Relative 45S pre-rRNA Expression (Fold Change) | P-value |

|---|---|---|---|---|---|

| HCT-116 | Vehicle Control | 0 | 2 | 1.00 | - |

| HCT-116 | Pol I Inhibitor | 100 | 2 | 0.15 | <0.01 |

| A375 | Vehicle Control | 0 | 2 | 1.00 | - |

| A375 | Pol I Inhibitor | 100 | 2 | 0.21 | <0.01 |

| MIA PaCa-2 | Vehicle Control | 0 | 2 | 1.00 | - |

| MIA PaCa-2 | Pol I Inhibitor | 100 | 2 | 0.18 | <0.01 |

Western Blotting for Protein Expression and Modification

Western blotting is an indispensable technique to investigate how Pol I inhibition affects protein levels and post-translational modifications, which are key to cellular signaling and fate. When Pol I is inhibited, a cascade of events known as nucleolar stress is often initiated.

A primary application of Western blotting in this context is to confirm the degradation or modification of Pol I machinery components. The small molecule BMH-21, for example, was shown to cause the rapid, proteasome-dependent destruction of RPA194, the large catalytic subunit of the Pol I holocomplex. nih.gov This effect was confirmed by treating cells with BMH-21 over a time course and observing the disappearance of the RPA194 band on a Western blot. nih.gov

Furthermore, Western blotting is used to monitor the activation of downstream pathways. The inhibition of ribosome biogenesis often leads to the stabilization and activation of the tumor suppressor protein p53. nih.gov Studies on CX-5461 demonstrated a time-dependent increase in the levels of p53 and its downstream target, p21, in Eμ-Myc lymphoma cells. nih.gov This analysis is critical for understanding the p53-dependent mechanisms of cell cycle arrest and apoptosis triggered by Pol I inhibitors. Additionally, this technique can detect markers of DNA damage (e.g., phosphorylation of H2AX, creating γH2AX) and apoptosis (e.g., cleavage of CASPASE 3), providing further mechanistic insights into how these compounds lead to cancer cell death. nih.govnih.gov

Table 2: Example Western Blot Findings After Treatment with a Pol I Inhibitor This table summarizes typical protein changes observed in cancer cells sensitive to Pol I inhibition.

| Protein Target | Function | Observed Change After Treatment | Implication |

|---|---|---|---|

| RPA194 | Pol I Catalytic Subunit | Decreased (with BMH-21) | Direct targeting and degradation of Pol I machinery |

| p53 | Tumor Suppressor | Increased/Stabilized | Activation of nucleolar stress response |

| p21 | Cell Cycle Inhibitor | Increased | p53-mediated cell cycle arrest |

| Cleaved CASPASE 3 | Apoptosis Marker | Increased | Induction of programmed cell death |

| γH2AX | DNA Damage Marker | Increased (with CX-5461) | Induction of DNA damage response |

Advanced Cellular and Organoid Models

3D Spheroid and Organoid Cultures for Tumor Microenvironment Mimicry

Two-dimensional (2D) cell cultures lack the complex cell-cell and cell-matrix interactions that characterize tumors in vivo. Three-dimensional (3D) spheroid and organoid models offer a more physiologically relevant platform for evaluating the efficacy of anticancer agents, including Pol I inhibitors. mdpi.com

3D Spheroids are self-assembled aggregates of cancer cells that can mimic the zonal architecture of a small avascular tumor, with an outer layer of proliferating cells, an inner layer of quiescent cells, and often a necrotic core. researchgate.net This structure creates gradients of oxygen, nutrients, and catabolites, which can influence drug penetration and efficacy. mdpi.com Spheroid models are increasingly used to test chemotherapeutic agents because they often exhibit higher drug resistance compared to monolayer cultures, providing a more stringent and predictive screening platform. youtube.com

Organoids are more complex 3D structures derived from stem cells (either patient-derived or pluripotent) that self-organize to recapitulate the architecture and cellular diversity of the organ of origin. nih.govspringernature.com Patient-derived tumor organoids, in particular, are a powerful tool for personalized medicine, as they preserve the genetic and phenotypic heterogeneity of the original tumor. Research on colorectal cancer has demonstrated that targeting Pol I with CX-5461 is effective in both murine- and patient-derived organoids, validating the therapeutic potential of this approach in a model that closely mimics human disease. nih.gov These advanced models are invaluable for studying how the tumor microenvironment influences the response to Pol I inhibition and for testing combination therapies. nih.gov

Cell Line Models with Defined Genetic Alterations Relevant to Pol I Activity

The efficacy of a targeted therapy can be highly dependent on the genetic background of the cancer cell. Using cell lines with specific, defined genetic alterations is a powerful methodology to identify biomarkers of sensitivity or resistance to Pol I inhibitors and to elucidate their precise mechanisms of action.

For instance, the Pol I inhibitor CX-5461 has been shown to have particular activity in tumors with deficiencies in DNA repair pathways. Studies have demonstrated that cancer cells with mutations in the BRCA1 or BRCA2 genes are selectively sensitive to CX-5461. nih.gov This synthetic lethality arises because the inhibitor induces DNA damage that cannot be efficiently repaired in BRCA-deficient cells, leading to cell death. This finding has directly led to the initiation of clinical trials for CX-5461 in patients with BRCA1/2 deficient tumors. researchgate.net

The status of the TP53 tumor suppressor gene can also influence the cellular response to Pol I inhibition. While some reports suggest CX-5461 is more effective in cells with wild-type p53, it retains activity in p53-mutant cells. nih.govaacrjournals.org In contrast, the inhibitor BMH-21 has been shown to be potent in cancer cells regardless of their p53 status, indicating a different downstream mechanism for inducing cell death. nih.gov By comparing the effects of Pol I inhibitors across panels of cell lines with and without functional p53, BRCA, or other relevant genes, researchers can map the genetic contexts in which these drugs will be most effective.

Future Research Directions and Translational Perspectives for Pol1 in 1

Comprehensive Elucidation of Pol1-IN-1 Binding Interactions and Structure-Activity Relationships

A deeper understanding of how Pol1-IN-1 interacts with RNA polymerase I at the molecular level is crucial for optimizing its design and efficacy. This involves detailed studies of its binding site(s) on the Pol I complex and the specific interactions (e.g., hydrogen bonding, hydrophobic interactions) that govern binding affinity and specificity frontiersin.orgnih.gov.

Quantitative structure-activity relationship (QSAR) studies can provide valuable insights by correlating structural modifications of Pol1-IN-1 with changes in its biological activity wikipedia.org. By systematically altering different parts of the Pol1-IN-1 molecule and assessing the impact on Pol I inhibition and cellular effects, researchers can identify key structural features essential for its activity frontiersin.org. This knowledge can then be used to design and synthesize novel analogs of Pol1-IN-1 with improved potency, selectivity, and pharmacokinetic properties. Structural studies, such as X-ray crystallography or cryo-electron microscopy of Pol1-IN-1 in complex with Pol I, would provide atomic-level details of the binding interface, further informing rational drug design efforts oup.comnih.gov.

Identification of Resistance Mechanisms to Pol1-IN-1

As with many targeted therapies, the development of resistance is a significant challenge for Pol I inhibitors like Pol1-IN-1 nih.gov. Future research needs to identify the mechanisms by which cancer cells can become resistant to Pol1-IN-1 treatment. These mechanisms could involve alterations in the Pol I complex itself, upregulation of alternative pathways that compensate for inhibited ribosome biogenesis, or changes in drug uptake or efflux nih.gov.

Studies investigating acquired resistance in cell line models or patient samples treated with Pol1-IN-1 could involve genomic, transcriptomic, and proteomic analyses to identify genetic mutations, changes in gene expression, or alterations in protein levels associated with resistance nih.gov. Understanding these mechanisms is vital for developing strategies to overcome or prevent resistance, such as designing new compounds that circumvent the resistance mechanisms or developing combination therapies nih.gov.

Development of Predictive Biomarkers for Pol1-IN-1 Responsiveness

Identifying biomarkers that can predict which patients are most likely to respond to Pol1-IN-1 therapy is essential for personalized medicine approaches. Given that cancer cells with high rates of ribosome biogenesis or those driven by oncogenes like MYC are particularly sensitive to Pol I inhibition, biomarkers related to these processes could be predictive of Pol1-IN-1 responsiveness nih.gov.

Potential biomarkers could include the expression levels of Pol I subunits or associated transcription factors, the rate of rRNA synthesis, or the cellular levels of ribosomes nih.govnih.gov. Additionally, exploring the genetic or molecular characteristics of tumors that correlate with sensitivity or resistance to Pol1-IN-1 in preclinical studies could reveal novel predictive markers nih.govtempus.com. Validating these biomarkers in clinical studies would be a critical step towards identifying patient populations most likely to benefit from Pol1-IN-1 treatment publicnow.comacir.orgnih.govcancernetwork.com.

Exploration of Pol1-IN-1 in Combination Therapeutic Strategies

Combining Pol1-IN-1 with other therapeutic agents could enhance its efficacy, overcome resistance, or reduce toxicity by allowing for lower doses of each drug nih.govorthohub.co.kephysio-pedia.comphysiocare.in. Rationale for combination therapies could be based on targeting complementary pathways essential for cancer cell survival and proliferation.

For example, combining Pol1-IN-1 with inhibitors of other components of the protein synthesis machinery or with drugs that induce cellular stress responses could have synergistic effects nih.gov. Furthermore, given the link between ribosome biogenesis and the p53 pathway, combining Pol1-IN-1 with agents that modulate p53 activity could be explored researchgate.net. Preclinical studies evaluating the efficacy and potential synergy of Pol1-IN-1 in combination with various approved or investigational drugs are necessary to identify promising combinations for future clinical translation.

Novel Applications of Pol1-IN-1 as a Research Tool

Beyond its potential therapeutic applications, Pol1-IN-1 serves as a valuable research tool for studying the fundamental biological processes involving RNA polymerase I and ribosome biogenesis medchemexpress.comnih.govforms.appplos.org. Its selective inhibitory activity allows researchers to perturb Pol I transcription and investigate the downstream effects on cellular function, gene expression, and signaling pathways medchemexpress.com.

Pol1-IN-1 can be used to study the role of ribosome biogenesis in various cellular processes, including cell cycle progression, differentiation, and stress responses nih.gov. It can also be employed to investigate the compensatory mechanisms that cells activate upon Pol I inhibition. Furthermore, Pol1-IN-1 can be a tool for exploring the specific vulnerabilities of different cancer types or subtypes to Pol I inhibition, potentially revealing new therapeutic targets or strategies hopkinsmedicine.orgnih.gov.

Q & A

Q. What experimental models are most suitable for studying POL1-IN-1’s inhibition of RNA polymerase I (Pol I)?

Methodological Answer: The A375 malignant melanoma cell line is a validated model for POL1-IN-1 studies due to its high Pol I activity. Researchers should prioritize cell lines with elevated ribosome biogenesis (e.g., cancer models) and validate Pol I inhibition using qRT-PCR for pre-rRNA levels or immunofluorescence for nucleolar disruption . Dose-response curves (IC50 < 0.5 µM) and cytotoxicity assays (e.g., MTT) are critical to confirm selectivity over general cell viability .

Q. How can researchers validate POL1-IN-1’s specificity for Pol I versus other RNA polymerases?

Methodological Answer: Co-treatment with Pol II/III inhibitors (e.g., α-amanitin or ML-60218) and comparative transcriptomic analysis (RNA-seq) can isolate Pol I-specific effects. Measure Pol II/III-dependent transcripts (e.g., mRNA or tRNA) alongside pre-rRNA to rule off-target effects .

Q. What are the recommended methods to assess POL1-IN-1’s impact on ribosomal DNA (rDNA) transcription?

Methodological Answer: Chromatin immunoprecipitation (ChIP) for Pol I occupancy at rDNA loci, combined with 5-fluorouridine incorporation assays, provides direct evidence of transcriptional inhibition. Flow cytometry can further correlate Pol I suppression with cell cycle arrest (G1 phase) .

Q. How should researchers optimize POL1-IN-1 concentrations for in vitro studies?

Methodological Answer: Start with dose-response curves (0.1–10 µM) in target cell lines, using IC50 as a baseline. Include a negative control (e.g., DMSO) and validate with orthogonal assays (e.g., EdU incorporation for DNA synthesis). Adjust concentrations based on cell doubling time and metabolic activity .

Q. What transcriptional profiling techniques are recommended to study POL1-IN-1’s downstream effects?

Methodological Answer: RNA-seq with ribosomal RNA depletion protocols (e.g., Ribo-Zero) enables genome-wide analysis of mRNA changes. Focus on MYC-target genes and nucleolar stress markers (e.g., p53 activation) to contextualize Pol I inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictory data on POL1-IN-1’s efficacy across different cancer models?

Methodological Answer: Perform comparative studies using isogenic cell lines varying in MYC amplification or p53 status. Integrate proteomic profiling (e.g., mass spectrometry) to identify co-regulated pathways (e.g., DNA damage response) that modulate sensitivity . Statistical tools like ANOVA with post-hoc tests can clarify model-specific variability .

Q. What experimental designs are critical for studying POL1-IN-1 in combination therapies?

Methodological Answer: Use synergy scoring models (e.g., Chou-Talalay) to evaluate interactions with DNA-damaging agents (e.g., cisplatin) or other Pol inhibitors (e.g., CX-5461). Monitor nucleolar integrity (via fibrillarin staining) and apoptosis markers (e.g., caspase-3 cleavage) to assess combinatorial effects .

Q. How can time-resolved studies improve understanding of POL1-IN-1’s kinetic effects on Pol I?

Methodological Answer: Employ live-cell imaging with fluorescent Pol I reporters (e.g., RPA194-GFP) and high-content screening at intervals (0–24 hrs). Pair with metabolic labeling (e.g., EU incorporation) to track real-time transcriptional inhibition .

Q. What strategies address potential off-target effects of POL1-IN-1 in high-throughput screens?

Methodological Answer: Use CRISPR-Cas9 knockout libraries targeting Pol I subunits (e.g., RPA194) to isolate POL1-IN-1-specific phenotypes. Validate hits with rescue experiments (e.g., overexpression of wild-type Pol I) .

Q. How can researchers translate POL1-IN-1 findings to in vivo models while accounting for pharmacokinetic limitations?

Methodological Answer: Optimize dosing regimens using pharmacokinetic/pharmacodynamic (PK/PD) modeling in xenograft models. Measure tumor pre-rRNA levels via RT-qPCR and correlate with plasma concentrations (LC-MS/MS). Include toxicity endpoints (e.g., bone marrow suppression) due to Pol I’s role in proliferating tissues .

Methodological Frameworks for Rigorous Inquiry

- For experimental design: Apply the PICOT framework (Population: cancer cell type; Intervention: POL1-IN-1 dose; Comparison: untreated/control inhibitors; Outcome: pre-rRNA reduction; Time: acute vs. chronic exposure) to standardize hypotheses .

- For literature reviews: Use Boolean operators (e.g., "POL1-IN-1 AND (RNA polymerase I OR ribosom* biogenesis)") in Google Scholar/PubMed to filter preclinical studies, excluding non-academic sources (e.g., BenchChem) .

- For data reproducibility: Adhere to MIAME standards for transcriptomics and include raw data (e.g., FASTQ files) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.